i-Propylarsine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Propan-2-yl)arsane can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with arsenic trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield (Propan-2-yl)arsane.
Another method involves the reduction of isopropylarsinic acid using a reducing agent such as lithium aluminum hydride. This reaction also requires careful control of conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of (Propan-2-yl)arsane is less common due to the toxicity and handling challenges associated with arsenic compounds. when produced, it is typically done in specialized facilities with stringent safety protocols. The methods used are similar to laboratory synthesis but on a larger scale, with additional purification steps to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylarsinic acid or other arsenic oxides.
Reduction: Reduction reactions can convert it back to simpler arsenic compounds.
Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or nitric acid, are used for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride, are used for reduction reactions.
Nucleophiles: Such as halides or amines, are used in substitution reactions.
Major Products Formed
Isopropylarsinic acid: Formed through oxidation.
Simpler arsenic compounds: Formed through reduction.
Substituted arsenic compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)arsane is used as a precursor for the synthesis of other organoarsenic compounds. It is also used in studies of reaction mechanisms involving arsenic.
Biology and Medicine
While the use of (Propan-2-yl)arsane in biology and medicine is limited due to its toxicity, it has been studied for its potential effects on biological systems and its interactions with biomolecules.
Industry
In industry, (Propan-2-yl)arsane is used in the production of semiconductors and other advanced materials. Its ability to form stable bonds with metals makes it useful in materials science.
Mechanism of Action
The mechanism by which (Propan-2-yl)arsane exerts its effects involves its interaction with various molecular targets. In oxidation reactions, it donates electrons to oxidizing agents, forming oxidized products. In reduction reactions, it accepts electrons from reducing agents. In substitution reactions, the isopropyl group is replaced by other substituents through nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Methylarsine (CH₃AsH₂): Similar in structure but with a methyl group instead of an isopropyl group.
Ethylarsine (C₂H₅AsH₂): Similar but with an ethyl group.
Phenylarsine (C₆H₅AsH₂): Similar but with a phenyl group.
Uniqueness
(Propan-2-yl)arsane is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties. The bulkiness of the isopropyl group can affect the steric interactions in reactions, making it distinct from other organoarsenic compounds.
Properties
Molecular Formula |
C3H7As |
---|---|
Molecular Weight |
118.01 g/mol |
InChI |
InChI=1S/C3H7As/c1-3(2)4/h3H,1-2H3 |
InChI Key |
XVASVUJCACYSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As] |
Origin of Product |
United States |
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